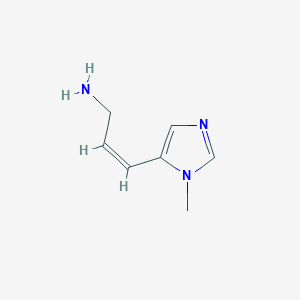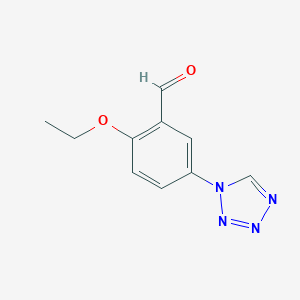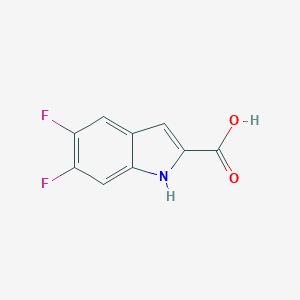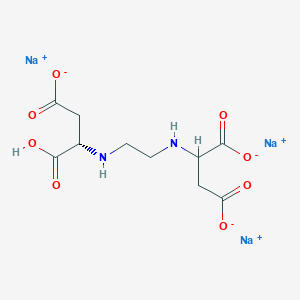
L-天冬氨酸, N,N'-1,2-乙烷二基双-, 三钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
L-Aspartic acid, N,N’-1,2-ethanediylbis-, trisodium salt has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of Ethylenediamine Disuccinic (EDDS) is metal ions . It forms a stable complex with these ions, making it an effective chelating agent .
Mode of Action
EDDS interacts with metal ions by forming a stable complex . This interaction is particularly effective against problematic ions such as copper (Cu) and iron (Fe), compared to less problematic ones like calcium (Ca) and magnesium (Mg) .
Biochemical Pathways
The biochemical pathway of EDDS involves the conversion of EDDS via the intermediate N-(2-aminoethyl)aspartic acid (AEAA) into ethylenediamine and two molecules of fumarate . This process is catalyzed by an EDDS lyase .
Pharmacokinetics
It is known that edds is a biodegradable compound , which suggests that it is metabolized and eliminated from the body over time. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of EDDS’s action is the formation of a stable complex with metal ions . This complexation can help in various applications, such as improving hair health and preventing free radical formations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EDDS. For instance, in alkaline soil, the application of EDDS can increase the phytoextraction efficiency of certain plants, thereby aiding in the remediation of metal-contaminated soil . The timing and concentration of edds application need to be carefully managed to avoid potential adverse effects .
生化分析
Biochemical Properties
Ethylenediamine disuccinic plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. As a chelating agent, it forms stable complexes with metal ions, enhancing metal translocation in plants . This interaction with metal ions is crucial in many biochemical reactions, as these ions often serve as cofactors for enzymes .
Cellular Effects
The effects of Ethylenediamine disuccinic on various types of cells and cellular processes are diverse. It influences cell function by binding with metal ions that can interfere with the performance of active ingredients, thereby improving the absorption and effectiveness of these products . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ethylenediamine disuccinic involves its ability to form stable complexes with metal ions. This interaction is crucial at the molecular level, as it can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethylenediamine disuccinic can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Ethylenediamine disuccinic is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Ethylenediamine disuccinic is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which can affect its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N,N’-1,2-ethanediylbis-, trisodium salt typically involves the condensation of ethylenediamine with succinic acid, followed by the addition of sodium hydroxide to form the trisodium salt . The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the purification of the final product to ensure its quality and effectiveness for various applications .
化学反应分析
Types of Reactions
L-Aspartic acid, N,N’-1,2-ethanediylbis-, trisodium salt undergoes several types of chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is its primary function as a chelating agent.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include metal ions like Fe^3+ and Cu^2+, and the reactions typically occur in aqueous solutions with controlled pH levels .
Major Products Formed
The major products formed from these reactions are stable metal complexes, which are useful in various applications such as water treatment and agriculture .
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications but less biodegradable compared to L-Aspartic acid, N,N’-1,2-ethanediylbis-, trisodium salt.
Nitrilotriacetic acid (NTA): A chelating agent with similar metal-binding properties but higher toxicity.
Uniqueness
L-Aspartic acid, N,N’-1,2-ethanediylbis-, trisodium salt is unique due to its high biodegradability and lower toxicity compared to other chelating agents like EDTA and NTA . This makes it a more environmentally friendly option for various applications.
属性
CAS 编号 |
178949-82-1 |
|---|---|
分子式 |
C10H13N2Na3O8 |
分子量 |
358.19 g/mol |
IUPAC 名称 |
trisodium;(2S)-2-[2-[[(1S)-1-carboxy-2-carboxylatoethyl]amino]ethylamino]butanedioate |
InChI |
InChI=1S/C10H16N2O8.3Na/c13-7(14)3-5(9(17)18)11-1-2-12-6(10(19)20)4-8(15)16;;;/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3/t5-,6-;;;/m0.../s1 |
InChI 键 |
QEHXDDFROMGLSP-VDBFCSKJSA-K |
SMILES |
C(CNC(CC(=O)[O-])C(=O)[O-])NC(CC(=O)O)C(=O)[O-].[Na+].[Na+].[Na+] |
手性 SMILES |
C(CN[C@@H](CC(=O)[O-])C(=O)[O-])N[C@@H](CC(=O)[O-])C(=O)O.[Na+].[Na+].[Na+] |
规范 SMILES |
C(CNC(CC(=O)[O-])C(=O)[O-])NC(CC(=O)[O-])C(=O)O.[Na+].[Na+].[Na+] |
Key on ui other cas no. |
178949-82-1 |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


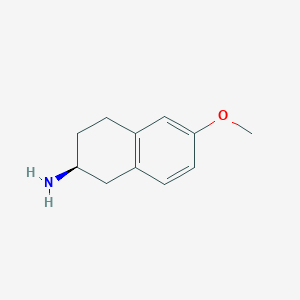
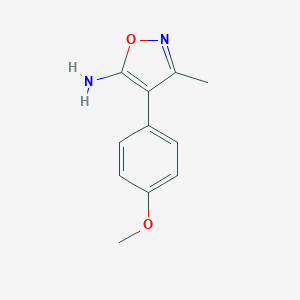
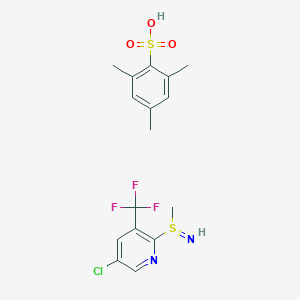
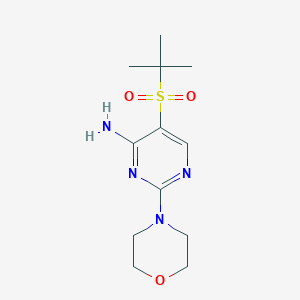
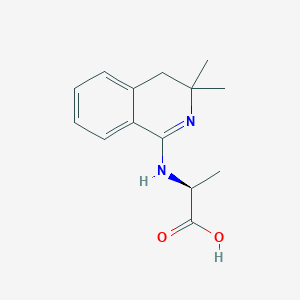
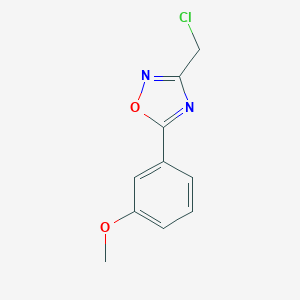
![Benzoic acid, 4-[(1E)-2-carboxy-1-propenyl]-, 1-methyl ester (9CI)](/img/structure/B67952.png)
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)
